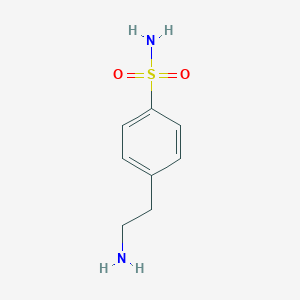

4-(2-Aminoethyl)benzenesulfonamide

Übersicht

Beschreibung

4-(2-Aminoethyl)benzenesulfonamide is an organic compound belonging to the class of benzenesulfonamides. It is characterized by the presence of a sulfonamide group attached to a benzene ring, with an aminoethyl group as a substituent. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von 4-(2-Aminoethyl)benzenesulfonamid beinhaltet typischerweise die Reaktion von 4-Chlorbenzenesulfonamid mit Ethylendiamin unter kontrollierten Bedingungen. Die Reaktion wird in Gegenwart einer Base, wie beispielsweise Natriumhydroxid, durchgeführt, um die Substitution des Chloratoms durch die Aminoethylgruppe zu erleichtern .

Industrielle Produktionsmethoden: Die industrielle Produktion von 4-(2-Aminoethyl)benzenesulfonamid folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und optimierten Reaktionsbedingungen, um eine maximale Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

Reaktionstypen: 4-(2-Aminoethyl)benzenesulfonamid unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Aminoethylgruppe kann oxidiert werden, um entsprechende Sulfonsäuren zu bilden.

Reduktion: Die Sulfonamidgruppe kann reduziert werden, um Amine zu bilden.

Substitution: Die Verbindung kann nukleophile Substitutionsreaktionen eingehen, insbesondere an der Sulfonamidgruppe.

Häufige Reagenzien und Bedingungen:

Oxidation: Häufige Oxidationsmittel umfassen Wasserstoffperoxid und Kaliumpermanganat.

Reduktion: Es werden Reduktionsmittel wie Lithiumaluminiumhydrid und Natriumborhydrid verwendet.

Substitution: Nukleophile wie Amine und Thiole werden häufig in Substitutionsreaktionen verwendet.

Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen Sulfonsäuren, Amine und substituierte Sulfonamide .

Wissenschaftliche Forschungsanwendungen

4-(2-Aminoethyl)benzenesulfonamid hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

5. Wirkmechanismus

Der Wirkmechanismus von 4-(2-Aminoethyl)benzenesulfonamid beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie beispielsweise Enzymen. Es fungiert als Inhibitor verschiedener Enzyme, einschließlich Proteasen und Kinasen, indem es an ihre aktiven Zentren bindet und den Substratzutritt verhindert. Diese Inhibition kann verschiedene biochemische Pfade modulieren, was zu therapeutischen Wirkungen führt .

Ähnliche Verbindungen:

4-(2-Aminoethyl)benzenesulfonylfluorid: Ein irreversibler Serinproteaseinhibitor mit ähnlichen Enzymeinhibitionseigenschaften.

4-(2-Aminoethyl)benzenesulfonamidhydrochlorid: Ein wasserlösliches Derivat, das in der biochemischen Forschung verwendet wird.

Einzigartigkeit: 4-(2-Aminoethyl)benzenesulfonamid ist einzigartig aufgrund seiner spezifischen Strukturmerkmale, die eine unterschiedliche Reaktivität und biologische Aktivität verleihen. Seine Fähigkeit, eine breite Palette von Enzymen zu hemmen, macht es zu einem wertvollen Werkzeug sowohl in der Forschung als auch in therapeutischen Anwendungen .

Wirkmechanismus

The mechanism of action of 4-(2-Aminoethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes. It functions as an inhibitor of diverse enzymes, including proteases and kinases, by binding to their active sites and preventing substrate access. This inhibition can modulate various biochemical pathways, leading to therapeutic effects .

Vergleich Mit ähnlichen Verbindungen

4-(2-Aminoethyl)benzenesulfonyl fluoride: An irreversible serine protease inhibitor with similar enzyme inhibition properties.

4-(2-Aminoethyl)benzenesulfonamide hydrochloride: A water-soluble derivative used in biochemical research.

Uniqueness: this compound is unique due to its specific structural features, which confer distinct reactivity and biological activity. Its ability to inhibit a wide range of enzymes makes it a valuable tool in both research and therapeutic applications .

Biologische Aktivität

4-(2-Aminoethyl)benzenesulfonamide, commonly referred to as a sulfonamide derivative, has garnered interest in biomedical research due to its diverse biological activities. This compound exhibits significant inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and CA XII, which are linked to various cancer processes. Additionally, it has shown potential effects on cardiovascular parameters such as perfusion pressure and coronary resistance. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications in therapeutic contexts.

Carbonic Anhydrase Inhibition

The primary mechanism of action for this compound is its ability to inhibit carbonic anhydrases. These enzymes play crucial roles in regulating pH and bicarbonate levels in various physiological processes. The inhibition of CA IX and CA XII has been particularly noted for its potential in cancer therapy, as these isoforms are overexpressed in many tumors and contribute to tumor growth and metastasis by facilitating acid-base balance and cell migration .

Inhibition Profiles:

Table 1 summarizes the inhibition constants (KIs) for various carbonic anhydrase isoforms by this compound:

| Isoform | Inhibition Constant (KI) |

|---|---|

| hCA I | High micromolar |

| hCA II | Moderate nanomolar |

| hCA IX | Low nanomolar |

| hCA XII | Low nanomolar |

This profile indicates that while the compound is less effective against cytosolic isoforms (hCA I and II), it exhibits potent inhibition against the tumor-associated isoforms, making it a candidate for further development in oncology .

Cardiovascular Effects

Recent studies have also explored the impact of this compound on cardiovascular parameters. In isolated rat heart models, this compound was observed to decrease perfusion pressure and coronary resistance, suggesting a potential role in modulating cardiovascular function. The compound's interaction with calcium channels has been proposed as a mechanism for these effects, as sulfonamides are known to influence calcium dynamics within cardiac tissues .

Experimental Findings:

- Perfusion Pressure: The compound significantly reduced perfusion pressure compared to controls.

- Coronary Resistance: A marked decrease in coronary resistance was noted, indicating enhanced blood flow dynamics .

Case Studies

Several studies have documented the biological activity of this compound:

- Cancer Therapeutics: In a study focusing on novel CA inhibitors, this compound was part of a series that demonstrated promising anti-tumor activity through selective inhibition of CA IX and XII .

- Cardiovascular Research: Another investigation assessed the effects of this compound on isolated rat hearts, revealing significant alterations in perfusion pressure that could have implications for treating conditions like hypertension or heart failure .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application. Theoretical models suggest variability in absorption and distribution profiles across different biological systems. Key pharmacokinetic parameters evaluated include:

- Absorption: Predicted permeability through cellular membranes varies based on structural modifications.

- Distribution: Tissue distribution patterns indicate potential accumulation in target organs such as tumors or cardiac tissues.

- Metabolism: The metabolic pathways remain under investigation but may involve phase I and II metabolic enzymes .

Eigenschaften

IUPAC Name |

4-(2-aminoethyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O2S/c9-6-5-7-1-3-8(4-2-7)13(10,11)12/h1-4H,5-6,9H2,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXNSVEQMUYPYJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCN)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20188814 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35303-76-5 | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=35303-76-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035303765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(2-Aminoethyl)benzenesulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20188814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(2-aminoethyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.714 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(2-AMINOETHYL)BENZENESULFONAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WIA59Y34CJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.